Methyl 4-(cyclobutanecarbonyl)piperazine-2-carboxylate
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Overview
Description
Methyl 4-(cyclobutanecarbonyl)piperazine-2-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities. This compound is characterized by the presence of a cyclobutanecarbonyl group attached to the piperazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclobutanecarbonyl)piperazine-2-carboxylate typically involves the reaction of piperazine derivatives with cyclobutanecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclobutanecarbonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-(cyclobutanecarbonyl)piperazine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclobutanecarbonyl)piperazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(tert-butoxycarbonyl)piperazine-2-carboxylate
- Methyl 4-(benzoyl)piperazine-2-carboxylate
- Methyl 4-(acetyl)piperazine-2-carboxylate
Uniqueness
Methyl 4-(cyclobutanecarbonyl)piperazine-2-carboxylate is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 4-(cyclobutanecarbonyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)9-7-13(6-5-12-9)10(14)8-3-2-4-8/h8-9,12H,2-7H2,1H3 |
InChI Key |
NZMLJDDYSRXTFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(=O)C2CCC2 |
Origin of Product |
United States |
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